3-(1-Methoxyethyl)azetidine hydrochloride
Description
Overview of Four-Membered Nitrogen Heterocycles in Chemical Research
Azetidines are a class of four-membered, nitrogen-containing heterocyclic compounds. As saturated rings comprised of three carbon atoms and one nitrogen atom, they represent a significant area of interest in chemical research. While their five- and six-membered counterparts, pyrrolidines and piperidines, are more prevalent in nature, the azetidine (B1206935) motif is a key structural component in numerous natural products and synthetic molecules with medicinal applications. Their value in drug discovery is linked to their capacity to confer advantageous physicochemical properties upon lead compounds, including enhanced metabolic stability, improved aqueous solubility, and greater cell permeability. The rigid structure of the azetidine ring also permits precise control over the spatial arrangement of substituents, a critical factor for optimizing interactions with biological targets.
The Unique Reactivity Profile of Azetidine Derivatives Attributed to Ring Strain
The chemical behavior of azetidines is largely governed by the significant ring strain inherent in the four-membered ring structure. This strain results from the deviation of bond angles from the ideal 109.5 degrees for sp³-hybridized atoms. This internal strain makes the azetidine ring prone to ring-opening reactions initiated by various reagents and conditions, including nucleophilic attack and electrophilic activation. This reactivity serves as a powerful method for synthetic chemists to create a wide range of acyclic and larger heterocyclic structures. The lone pair of electrons on the nitrogen atom also plays a crucial role in the ring's reactivity, enabling reactions such as N-alkylation, N-acylation, and coordination with metal centers.
Role of Azetidine Scaffolds as Versatile Building Blocks in Chemical Synthesis
Azetidine scaffolds are highly valued as versatile building blocks in the field of organic synthesis, facilitating the assembly of more intricate molecular designs. The ability to functionalize the azetidine ring at the nitrogen atom or any of the carbon atoms provides a robust platform for introducing molecular diversity and complexity. Specifically, 3-substituted azetidines are common and important intermediates in the synthesis of a wide array of biologically active compounds. The capacity to introduce these substituents with well-defined stereochemistry is especially important for constructing chiral molecules with specific biological functions. The use of azetidine scaffolds allows chemists to explore new areas of chemical space and to develop innovative synthetic strategies. General synthetic routes to the core azetidine structure include the cyclization of 3-bromopropylamine (B98683) or the hydrogenolysis of N-protected azetidines like 1-benzylazetidine. orgsyn.org
Contextualizing 3-(1-Methoxyethyl)azetidine Hydrochloride within Azetidine Chemistry
The compound this compound is defined by its specific substitution pattern: a "1-methoxyethyl" group [-CH(OCH₃)CH₃] attached to the 3-position of the azetidine ring, with the entire molecule stabilized as a hydrochloride salt. This structure positions it as a functionalized building block within the broader family of azetidine derivatives. The hydrochloride salt form is intended to improve the compound's stability, shelf-life, and handling characteristics for laboratory use.
However, a comprehensive search of scientific literature and chemical databases for specific research findings, synthesis protocols, or detailed chemical properties for This compound did not yield any verifiable information. The data available in the public domain primarily concerns structurally related but distinct compounds, most notably 3-Methoxyazetidine hydrochloride (CAS Number: 148644-09-1), which features a simple methoxy (B1213986) group (-OCH₃) at the 3-position. chemimpex.comnih.govbldpharm.com Other documented analogs include 3-ethoxyazetidine (B1593062) hydrochloride and 3-(methoxymethyl)azetidine (B3030679) hydrochloride. chemimpex.com
Due to the principle of scientific accuracy, the properties and research findings associated with these related compounds cannot be attributed to this compound. Therefore, while its structural classification is clear, no specific experimental data or detailed research applications for this precise compound can be presented.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(1-methoxyethyl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(8-2)6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGTWBGLAAKCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNC1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Transformational Studies of 3 1 Methoxyethyl Azetidine Hydrochloride
Ring-Opening Reactions of the Azetidine (B1206935) Core
The significant ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, providing a pathway to a diverse array of acyclic amine derivatives. acs.org These reactions can be broadly categorized into nucleophilic and electrophilic pathways.
Nucleophilic Ring-Opening Pathways
The nitrogen atom in the azetidine ring can be quaternized to form a highly reactive azetidinium ion. This positively charged species is an excellent electrophile and readily undergoes nucleophilic attack, leading to the cleavage of a carbon-nitrogen bond. In the case of 3-(1-Methoxyethyl)azetidine hydrochloride, the protonated form of the azetidine nitrogen makes it susceptible to nucleophilic attack even without further quaternization.
The regioselectivity of the ring-opening is influenced by both steric and electronic factors. Generally, nucleophilic attack is favored at the less sterically hindered carbon atom adjacent to the nitrogen. For a 3-substituted azetidine, this would typically be the C4 position. However, the nature of the substituent at C3 and the specific nucleophile can influence this outcome.
Table 1: Representative Nucleophilic Ring-Opening Reactions of 3-Substituted Azetidinium Ions
| Azetidinium Salt Derivative | Nucleophile | Product(s) | Regioselectivity (C2:C4) | Reference |
| N-Benzyl-3-phenylazetidinium bromide | Sodium azide | 3-Azido-1-benzyl-1-phenyl-propan-2-amine | >95:5 | [Fictionalized Data] |
| N,N-Dimethyl-3-methylazetidinium iodide | Sodium cyanide | 4-Cyano-2-methyl-butane-1,2-diamine | >95:5 | [Fictionalized Data] |
| N-Benzyl-3-hydroxyazetidinium chloride | Thiophenol | 3-(Phenylthio)-1-(benzylamino)propan-2-ol | >95:5 | [Fictionalized Data] |
This table presents hypothetical data for illustrative purposes due to the lack of specific experimental results for this compound.
Electrophilic Activation for Ring Scission
The azetidine ring can also be opened through electrophilic activation. This typically involves the coordination of a Lewis acid to the nitrogen atom, which increases the electrophilicity of the ring carbons and facilitates nucleophilic attack. Common Lewis acids used for this purpose include boron trifluoride etherate (BF₃·OEt₂) and titanium tetrachloride (TiCl₄).
The regioselectivity of electrophilically activated ring-opening is also dependent on the substitution pattern of the azetidine. In the case of 3-(1-Methoxyethyl)azetidine, the presence of the oxygen atom in the side chain could potentially influence the coordination of the Lewis acid and the subsequent ring-opening pathway.
Functionalization and Derivatization at Various Positions
Beyond ring-opening reactions, the this compound scaffold allows for a range of functionalization and derivatization reactions at the nitrogen atom, the methoxyethyl side-chain, and the other ring carbons.
Functionalization at the Nitrogen Atom
The secondary amine nature of 3-(1-Methoxyethyl)azetidine (after deprotonation of the hydrochloride salt) allows for a wide variety of functionalization reactions at the nitrogen atom. These include N-alkylation, N-acylation, N-sulfonylation, and N-arylation. These transformations are crucial for modulating the steric and electronic properties of the molecule and for introducing new functionalities.
N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base can introduce various alkyl groups onto the nitrogen atom.
N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acylazetidines.
N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated azetidines, which can serve as protecting groups or as precursors for further transformations.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents at the nitrogen position.
Table 2: Examples of N-Functionalization Reactions of 3-Substituted Azetidines
| 3-Substituted Azetidine | Reagent | Reaction Type | Product | Yield (%) | Reference |
| 3-Phenylazetidine | Benzyl bromide, K₂CO₃ | N-Alkylation | 1-Benzyl-3-phenylazetidine | 85 | [Fictionalized Data] |
| 3-Hydroxyazetidine | Acetyl chloride, Et₃N | N-Acylation | 1-Acetyl-3-hydroxyazetidine | 92 | [Fictionalized Data] |
| 3-(tert-Butoxycarbonyl)azetidine | p-Toluenesulfonyl chloride, Pyridine | N-Sulfonylation | 1-(p-Toluenesulfonyl)-3-(tert-butoxycarbonyl)azetidine | 88 | [Fictionalized Data] |
This table presents hypothetical data for illustrative purposes due to the lack of specific experimental results for this compound.
Side-Chain Modifications of the Methoxyethyl Group
The methoxyethyl group at the 3-position offers opportunities for further chemical modification. The ether linkage, while generally stable, can be cleaved under harsh acidic conditions (e.g., using HBr or HI) to yield the corresponding alcohol. This alcohol can then be further functionalized through esterification, etherification, or oxidation reactions.
Alternatively, the methoxy (B1213986) group could potentially be displaced by a nucleophile under specific conditions, although this would likely require activation.
Reactions at Other Ring Carbons
Functionalization at the C2 and C4 positions of the azetidine ring is more challenging due to the lower reactivity of these C-H bonds. However, modern synthetic methods, such as directed C-H activation, could potentially be employed to introduce substituents at these positions. Such transformations would likely require the presence of a directing group on the nitrogen atom to facilitate the regioselective activation of a specific C-H bond.
Rearrangement Pathways Involving the Azetidine Ring
The reactivity of the azetidine ring is largely influenced by its inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, allows for unique chemical transformations under specific conditions. rsc.org
Mechanistic Investigations of Aziridine (B145994) to Azetidine Rearrangements
The formation of substituted azetidines can occur through the rearrangement of aziridine intermediates. A notable example involves the synthesis of 3-methoxy-3-methylazetidines from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines. nih.gov When these precursors are treated with sodium borohydride in methanol (B129727), they undergo a rare and unexpected aziridine-to-azetidine rearrangement, rather than forming the expected 2-(bromomethyl)aziridines. nih.govresearchgate.net
Mechanistic studies, supported by both experimental evidence and theoretical calculations, have provided insight into this transformation. nih.gov The proposed pathway involves the initial formation of an aziridine intermediate, which then undergoes a ring-expansion cascade to yield the more thermodynamically stable azetidine ring. researchgate.net This rearrangement is distinct from the behavior of closely related N-alkylidene-(2,3-dibromopropyl)amines, which readily form stable aziridines under the same conditions. nih.govresearchgate.net Another studied mechanism for aziridine to azetidine ring expansion is a formal [3+1] cycloaddition involving the reaction of strained bicyclic methylene aziridines with rhodium-bound carbenes. nih.gov This process is believed to proceed through the formation of an aziridinium (B1262131) ylide intermediate, followed by a ring-opening and ring-closing cascade that results in highly substituted methylene azetidines. nih.gov
Table 1: Key Steps in a Proposed Aziridine-to-Azetidine Rearrangement Pathway
| Step | Description | Intermediate | Key Observation |
|---|---|---|---|
| 1 | Imine Reduction & Cyclization | Aziridine | Formation of a transient aziridine ring from the dibromo-amine precursor. |
| 2 | Ring Opening | Carbocation / Ylide | The strained aziridine ring opens, facilitated by reaction conditions and substrate structure. |
| 3 | Ring-Closing Cascade | Azetidine | Intramolecular cyclization occurs to form the more stable four-membered azetidine ring. |
This table is a generalized representation of mechanistic steps discussed in the literature for aziridine-to-azetidine rearrangements.
Other Skeletal Rearrangements
The strained nature of the azetidine ring makes it susceptible to various skeletal rearrangements beyond the aziridine-to-azetidine pathway. These transformations are often driven by the release of ring strain and can be initiated by heat, light, or chemical reagents. For instance, gold-catalyzed reactions of N-propargylsulfonamides, designed to produce azetidin-3-ones, can lead to rearrangement products. nih.gov In one case, a furan-containing substrate did not yield the expected azetidin-3-one but instead underwent a ring-opening of the azetidine intermediate, followed by π orbital reorganization to form a conjugated imine. nih.gov Such pathways highlight the delicate balance between cyclization and rearrangement in these systems.
This compound as an Intermediate in Organic Synthesis
Azetidine derivatives are valuable building blocks in organic synthesis, particularly in medicinal chemistry, where the four-membered ring can serve as a rigid scaffold or a bioisosteric replacement for other functional groups. rsc.orgnih.gov The title compound, this compound, with its defined substitution pattern, is a versatile intermediate for creating more complex molecules.
Precursor for Advanced Chemical Scaffolds
The azetidine core is a privileged motif found in numerous bioactive molecules, including antihypertensive drugs and kinase inhibitors. rsc.org Compounds like this compound serve as starting points for developing novel chemical entities. The azetidine nitrogen can be functionalized, and the C3-substituent can be modified to build advanced scaffolds. For example, the synthesis of spirocyclic NH-azetidines has been achieved from oxime ethers and Grignard reagents via a Kulinkovich-type pathway, demonstrating a method to construct densely functionalized azetidine structures. rsc.org The versatility of the azetidine ring allows it to be incorporated into complex molecular frameworks, acting as a key structural element that can influence the pharmacological properties of the final compound.
Building Block in the Synthesis of Complex Heterocyclic Systems
The reactivity of the azetidine ring enables its use in constructing more elaborate heterocyclic systems. Azetidines can participate in ring-forming reactions, where the heterocycle is either expanded or fused to another ring system. A simple and efficient route for preparing new heterocyclic amino acid derivatives involves using an azetidine precursor. nih.gov The synthesis begins with an N-Boc-azetidin-3-one, which is converted to an ylidene-acetate derivative via a Horner–Wadsworth–Emmons reaction. nih.gov This intermediate then undergoes an aza-Michael addition with various NH-heterocycles to yield functionalized 3-substituted azetidines. nih.gov This strategy showcases how the azetidine moiety can be used as a foundation for diversification and the construction of complex, hybrid heterocyclic molecules.
Table 2: Examples of Reactions Using Azetidine Intermediates to Form Complex Heterocycles
| Reaction Type | Azetidine Precursor | Reagent(s) | Resulting Heterocyclic System |
|---|---|---|---|
| Aza-Michael Addition | Methyl (N-Boc-azetidin-3-ylidene)acetate | NH-Heterocycles, DBU | Functionalized 3-substituted 3-(acetoxymethyl)azetidines |
| [2+2] Photocycloaddition | 2-Isoxazoline-3-carboxylates | Alkenes, Ir(III) photocatalyst | Substituted Azetidines |
This table summarizes synthetic strategies that utilize or form azetidine rings en route to more complex structures, as reported in the chemical literature. rsc.orgnih.gov
Mechanistic Investigations and Reaction Dynamics
Experimental Elucidation of Reaction Mechanisms
Experimental studies are fundamental to uncovering the step-by-step processes of chemical reactions, identifying transient species, and understanding the factors that control reaction rates and outcomes.
Kinetic studies on the formation of azetidines, particularly through intramolecular cyclization, have revealed the influence of various factors on reaction rates. For instance, in the synthesis of azetidines from γ-haloalkyl-imines via reductive cyclization, the rate of reaction can be influenced by the nature of the substituents on the imine and the reaction conditions. bham.ac.uk
One of the most well-documented routes to 3-substituted azetidines is the rearrangement of 2-(halomethyl)aziridines. In the case of the synthesis of 3-methoxy-3-methylazetidines, the reaction proceeds via an aziridine (B145994) to azetidine (B1206935) rearrangement. ugent.beacs.orgresearchgate.netacs.orgnih.gov Kinetic profiling of such reactions often reveals a dependence on temperature and the nature of the solvent, which in this case is typically methanol (B129727), acting as both solvent and nucleophile. researchgate.net The progress of these reactions can be monitored by techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the rate of consumption of starting materials and the formation of products and intermediates.
A study on the intramolecular ring-opening of N-substituted azetidines demonstrated that the rate of decomposition was dependent on the electronic properties of the N-aryl substituent and the length of the alkyl chain connecting the azetidine ring to a nucleophilic group. nih.gov This highlights the sensitivity of the azetidine ring to electronic and steric effects, which would be expected to influence the kinetics of reactions involving 3-(1-Methoxyethyl)azetidine hydrochloride.
Interactive Data Table: Kinetic Parameters for Azetidine Formation Analogs
| Reaction Type | Substrate | Conditions | Observed Rate Constant (k_obs) | Reference |
|---|---|---|---|---|
| Aziridine to Azetidine Rearrangement | N-arylmethylidene-(2,3-dibromo-2-methylpropyl)amine | NaBH4, Methanol, reflux | Qualitatively described as proceeding to completion | researchgate.net |
| Intramolecular C-H Amination | Picolinamide-protected amine | Pd(OAc)2, AgOAc, Benziodoxole tosylate | Yields dependent on substrate, up to 78% | rsc.org |
| Radical Cyclization of Ynamides | N-(2-iodoethyl)ynamide | [Cu(bcp)DPEphos]PF6, (i-Pr)2NEt, MeCN, rt | Reaction times of 60-120h for completion | nih.gov |
The isolation and characterization of reaction intermediates are crucial for confirming proposed reaction mechanisms. In the synthesis of 3-methoxy-3-methylazetidines from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, the corresponding 2-bromomethyl-2-methylaziridine is a key intermediate. researchgate.netacs.org This intermediate can be isolated and characterized before it undergoes rearrangement to the azetidine product.
Furthermore, the mechanism of this rearrangement is proposed to proceed through a bicyclic aziridinium (B1262131) ion intermediate. researchgate.netrsc.org While these highly reactive species are often too transient to be isolated, their existence can be inferred from the stereochemical outcome of the reaction and through trapping experiments. The nucleophilic attack of methanol on this bicyclic intermediate leads to the formation of the 3-methoxyazetidine. researchgate.net
In other azetidine syntheses, such as those proceeding via the decomposition of α-amino-α′-diazo ketones, carbene intermediates are generated. nih.gov The characterization of these intermediates often relies on spectroscopic techniques under matrix isolation conditions or through the analysis of subsequent reaction products.
Interactive Data Table: Spectroscopic Data for Azetidine Synthesis Intermediates (Analogous Systems)
| Intermediate Type | Analogous Compound | Spectroscopic Method | Key Spectroscopic Features | Reference |
|---|---|---|---|---|
| 2-(Bromomethyl)aziridine | 1-Benzyl-2-(bromomethyl)-2-methylaziridine | ¹H NMR, ¹³C NMR | Characteristic shifts for aziridine ring protons and the bromomethyl group. | researchgate.net |
| Bicyclic Aziridinium Ion | Hypothesized from 1-benzyl-2-(bromomethyl)-2-methylaziridine | Inferred from product analysis | Leads to regioselective ring-opening by nucleophiles. | researchgate.netrsc.org |
| α-Oxogold Carbene | Generated from N-propargylsulfonamides | Inferred from product formation | Undergoes intramolecular N-H insertion to form azetidin-3-ones. | nih.gov |
Computational Chemistry for Mechanistic Rationalization
Computational chemistry provides powerful tools to complement experimental findings, offering insights into the energetics and geometries of transient structures that are often inaccessible through experimentation.
Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods, such as density functional theory (DFT), are frequently employed to locate and characterize the transition state structures of reactions leading to azetidines. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, calculations have shown that the energy of the transition state leading to azetidine formation is significantly influenced by the coordination of the catalyst. frontiersin.org The geometry of the transition state determines the stereochemical outcome of the reaction.
In the synthesis of azetidines via photocatalyzed reactions of alkenes and oximes, computational models have been used to predict the feasibility of the reaction by calculating the frontier orbital energies of the reactants. A close match in the energy levels of the excited states of the alkene and oxime lowers the energy of the transition state, facilitating the reaction. mit.edu
For the aziridine to azetidine rearrangement leading to 3-methoxyazetidines, computational analysis has been used to compare the energy barriers for the formation of the bicyclic aziridinium ion versus a non-bridged carbenium ion, providing a theoretical basis for the proposed mechanism. researchgate.net
Interactive Data Table: Calculated Transition State Energies for Azetidine Formation (Analogous Systems)
| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Key Finding | Reference |
|---|---|---|---|---|
| La(OTf)₃-catalyzed aminolysis of cis-epoxy amines | DFT | Transition state for azetidine formation is lower in energy than for pyrrolidine (B122466) formation with a coordinated catalyst. | Explains the observed regioselectivity. | frontiersin.org |
| Aziridine to Azetidine Rearrangement | DFT | Energy barrier for the formation of the bicyclic aziridinium intermediate was calculated. | Supports the intermediacy of the bicyclic aziridinium ion. | researchgate.net |
| 4-exo-dig Radical Cyclization of Ynamides | DFT | Free energy profiles for 4-exo-dig vs. 5-endo-dig cyclizations were computed. | Rationalizes the preferential formation of the four-membered ring. | nih.gov |
Mapping the potential energy surface of a reaction provides a detailed understanding of the various possible pathways, including the relative energies of reactants, intermediates, transition states, and products. For complex reactions, such as those involving multiple steps and potential side reactions, energy landscape mapping is invaluable.
Computational studies on the La(OTf)₃-catalyzed synthesis of azetidines from epoxy amines have mapped the energy landscapes for the formation of both azetidine and the competing pyrrolidine ring system. These maps illustrate how the catalyst alters the energy landscape to favor the formation of the four-membered ring. frontiersin.org
For example, MD simulations can be used to study the conformational dynamics of the azetidine ring and its substituents, which can influence reactivity. nih.gov The interaction of the azetidine nitrogen with solvents and other reagents can also be modeled to understand the role of the reaction medium. In the context of the aziridine to azetidine rearrangement, MD simulations could potentially model the approach of the methanol nucleophile to the bicyclic aziridinium intermediate, providing a dynamic picture of the ring-opening event.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 3-(1-Methoxyethyl)azetidine hydrochloride, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the connectivity of atoms and the stereochemical arrangement at the chiral center.
The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton environment. The azetidine (B1206935) ring protons, the methoxy (B1213986) group, the methyl group, and the proton on the chiral carbon all present characteristic chemical shifts and coupling patterns. The hydrochloride form of the amine will result in a broad signal for the N-H proton, the chemical shift of which can be concentration and solvent dependent.
The stereochemistry at the C1 position of the ethyl group can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments can reveal through-space correlations between protons, which can help in assigning the relative stereochemistry. For instance, a correlation between the methoxy protons and specific protons on the azetidine ring could suggest a particular spatial arrangement. The coupling constants (J-values) between protons on the azetidine ring can also provide conformational information. chemicalbook.com
Illustrative ¹H NMR Data for this compound:
| Proton | Illustrative Chemical Shift (δ, ppm) | Multiplicity | Illustrative Coupling Constant (J, Hz) |
| Azetidine CH₂ (adjacent to NH₂⁺) | 3.8 - 4.2 | m | - |
| Azetidine CH (at C3) | 2.9 - 3.2 | m | - |
| Azetidine CH₂ (at C4) | 3.6 - 4.0 | m | - |
| CH-OCH₃ | 3.5 - 3.8 | q | 6.5 |
| OCH₃ | 3.3 | s | - |
| CH₃-CH | 1.2 | d | 6.5 |
| NH₂⁺ | 9.0 - 10.0 | br s | - |
Note: This is an illustrative table based on known chemical shifts for similar structural motifs. organicchemistrydata.orgucl.ac.ukchemicalbook.com
Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The carbon attached to the nitrogen will be shifted downfield due to the electron-withdrawing effect of the protonated nitrogen atom.
Illustrative ¹³C NMR Data for this compound:
| Carbon | Illustrative Chemical Shift (δ, ppm) |
| Azetidine C2/C4 | 50 - 55 |
| Azetidine C3 | 35 - 40 |
| C-OCH₃ | 75 - 80 |
| OCH₃ | 55 - 60 |
| CH₃ | 15 - 20 |
Note: This is an illustrative table based on known chemical shifts for similar structural motifs. docbrown.infonih.govdocbrown.info
Mass Spectrometry Techniques for Structural Confirmation and Impurity Profiling
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, both soft ionization techniques like Electrospray Ionization (ESI) and hard ionization techniques like Electron Ionization (EI) can be employed.
ESI-MS is particularly useful for confirming the molecular weight of the salt form. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺, where M is the free base. This allows for the accurate determination of the molecular mass. ESI-MS can also be coupled with liquid chromatography (LC-MS) for the effective separation and identification of impurities. This is crucial for impurity profiling, ensuring the purity of the synthesized compound. nih.govcapes.gov.br
EI-MS, on the other hand, provides detailed structural information through the analysis of fragmentation patterns. The molecular ion peak may be observed, but significant fragmentation is expected. Characteristic fragmentation pathways for azetidines often involve ring opening and cleavage of substituents. libretexts.orgmdpi.com For 3-(1-Methoxyethyl)azetidine, key fragmentations could include the loss of the methoxy group, the ethyl group, or cleavage of the azetidine ring.
Illustrative Mass Spectrometry Fragmentation Data (EI-MS):
| m/z Value | Possible Fragment | Fragmentation Pathway |
| 129 | [M]⁺ (free base) | Molecular ion |
| 114 | [M - CH₃]⁺ | Loss of a methyl radical |
| 98 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 86 | [C₅H₁₂N]⁺ | Cleavage of the C-C bond of the ethyl group |
| 72 | [C₄H₁₀N]⁺ | Ring fragmentation |
| 57 | [C₃H₇N]⁺ | Ring fragmentation |
Note: This is an illustrative table based on known fragmentation patterns of amines and ethers. docbrown.infomdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. docbrown.info For this compound, the IR spectrum will show characteristic absorption bands corresponding to the vibrations of its different bonds.
The presence of the secondary amine hydrochloride will be evident from the broad N-H stretching vibrations in the region of 2700-3300 cm⁻¹. The C-H stretching vibrations of the alkyl groups will appear around 2850-3000 cm⁻¹. The C-O stretching of the ether linkage is expected to produce a strong absorption band in the 1070-1150 cm⁻¹ region. Bending vibrations for the CH₂, CH₃, and NH₂⁺ groups will also be present in the fingerprint region (below 1500 cm⁻¹).
Illustrative IR Absorption Data for this compound:
| Vibrational Mode | Illustrative Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (salt) | 2700 - 3300 | Strong, Broad |
| C-H Stretch (alkyl) | 2850 - 3000 | Medium to Strong |
| N-H Bend (salt) | 1500 - 1600 | Medium |
| C-H Bend (alkyl) | 1350 - 1470 | Medium |
| C-O Stretch (ether) | 1070 - 1150 | Strong |
| C-N Stretch | 1180 - 1250 | Medium |
Note: This is an illustrative table based on characteristic infrared absorption frequencies. chemicalbook.compmda.go.jp
Raman spectroscopy can provide complementary information, particularly for the C-C backbone and symmetric vibrations that may be weak in the IR spectrum.
X-ray Crystallography for Solid-State Structure Determination of Derivatives or Intermediates
While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, this technique remains the gold standard for unambiguous determination of the solid-state structure. If suitable crystals can be grown, X-ray crystallography can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.
Crucially, for a chiral molecule like 3-(1-Methoxyethyl)azetidine, X-ray crystallography of a salt with a chiral counter-ion can be used to determine the absolute configuration. In the absence of suitable crystals of the target compound, the analysis of crystalline derivatives or synthetic intermediates can provide valuable insights into the stereochemistry and conformational preferences of the azetidine ring system. The crystal packing is often dominated by hydrogen bonding interactions involving the azetidinium proton and the chloride anion, as well as other potential hydrogen bond donors and acceptors in the molecule.
Theoretical Chemistry and Quantum Chemical Studies
Conformational Analysis of the Azetidine (B1206935) Ring System
The azetidine ring, a four-membered heterocycle containing a nitrogen atom, is characterized by a non-planar or "puckered" conformation. This puckering is a strategy to alleviate the angle and torsional strain inherent in a small ring system. Gas-phase electron diffraction studies have determined the dihedral angle of the parent azetidine to be approximately 37°. rsc.org The presence of a substituent at the 3-position, such as the 1-methoxyethyl group in 3-(1-Methoxyethyl)azetidine hydrochloride, is expected to influence the puckering of the ring.
Computational studies on L-azetidine-2-carboxylic acid have shown that the four-membered ring can adopt either a puckered structure depending on the backbone conformation. nih.gov For this compound, two primary puckered conformations are conceivable, with the substituent occupying either an axial or an equatorial position. The relative stability of these conformers is determined by a balance of steric and electronic effects. The hydrochloride salt form implies that the nitrogen atom is protonated, which can further influence the conformational preference through electrostatic interactions. nih.gov
| Parameter | General Value for Azetidine Ring | Expected Influence of 3-(1-Methoxyethyl) Substituent |
|---|---|---|
| Ring Puckering Angle (Dihedral) | ~37° | May be altered to minimize steric hindrance |
| Substituent Orientation | N/A | Equatorial preference is generally favored to reduce steric strain |
Electronic Structure and Bonding Properties
The electronic structure of this compound is dictated by the interplay of the strained azetidine ring and the electronic effects of the methoxyethyl substituent and the hydrochloride moiety. The nitrogen atom in the azetidine ring is a site of high electron density, making it a nucleophilic center in the free base form. However, in the hydrochloride salt, this nitrogen is protonated, which significantly alters the electronic landscape by withdrawing electron density from the ring.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the molecule's electronic properties. researchgate.netyoutube.com These calculations can elucidate bond lengths, bond angles, and the distribution of electron density. For instance, the C-N bonds in the azetidine ring are expected to be slightly elongated compared to those in acyclic amines due to ring strain. The presence of the electronegative oxygen atom in the methoxy (B1213986) group will induce a dipole moment in the substituent, which can interact with the charge distribution in the azetidine ring.
| Property | General Trend for Azetidines | Specifics for this compound |
|---|---|---|
| Charge Distribution | Nitrogen is the most electronegative atom | Protonated nitrogen leads to a positive charge localization. Oxygen in the substituent is an additional electronegative center. |
| Bond Angles | Deviate from ideal sp³ angles due to strain | Internal ring angles will be compressed, around 88-90°. |
| Frontier Molecular Orbitals (HOMO/LUMO) | HOMO localized on nitrogen, LUMO on anti-bonding orbitals | The energy and localization of HOMO and LUMO will be influenced by the protonation and the substituent. |
Strain Energy Calculations and Aromaticity/Anti-aromaticity Considerations
The azetidine ring possesses significant ring strain, a consequence of its deviation from ideal bond angles and eclipsed conformations of hydrogen atoms. The strain energy of the parent azetidine is estimated to be around 25.2-25.4 kcal/mol. researchgate.netrsc.orgrsc.org This value is intermediate between the highly strained aziridine (B145994) (three-membered ring) and the relatively strain-free pyrrolidine (B122466) (five-membered ring). researchgate.netrsc.org This inherent strain is a key driver of the reactivity of azetidines, often leading to ring-opening reactions. rsc.orgrsc.org
The concepts of aromaticity and anti-aromaticity are generally not applicable to saturated systems like the azetidine ring in its ground state. These concepts are reserved for cyclic, planar, and fully conjugated systems. Therefore, this compound is a non-aromatic compound.
| Cyclic Amine | Ring Size | Approximate Strain Energy (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 27.7 |
| Azetidine | 4 | 25.4 |
| Pyrrolidine | 5 | 5.4 |
| Piperidine | 6 | ~0 |
Prediction of Reactivity and Selectivity using Quantum Mechanical Methods
Quantum mechanical methods are powerful tools for predicting the reactivity and selectivity of chemical reactions. For this compound, these methods can be used to model various potential transformations. For example, the protonated nitrogen atom makes the ring susceptible to nucleophilic attack, which could lead to ring-opening. DFT calculations can be employed to determine the activation barriers for different reaction pathways, thus predicting the most likely products. nih.gov
The regioselectivity of ring-opening reactions is a key aspect that can be investigated computationally. Nucleophilic attack can occur at either the C2 or C4 position of the azetidinium ion. The preferred site of attack will depend on factors such as steric hindrance from the substituent and the electronic stabilization of the transition state. Computational modeling can provide insights into these factors and predict the regiochemical outcome. nih.gov Similarly, the stereoselectivity of reactions involving the chiral center in the 1-methoxyethyl group can be explored.
In Silico Studies of Molecular Interactions in Chemical Systems
Future Research Directions and Emerging Paradigms in Azetidine Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of azetidines has traditionally relied on multi-step sequences, often involving harsh reagents and generating significant waste. nih.gov The future of azetidine (B1206935) synthesis, including that of 3-(1-Methoxyethyl)azetidine hydrochloride, lies in the development of more atom-economical, efficient, and sustainable methods.
Key areas of research include:
Catalytic C-H Amination: Palladium-catalyzed intramolecular amination of C-H bonds in picolinamide-protected amines has emerged as a powerful method for constructing azetidine rings. organic-chemistry.org Future work could adapt this strategy to produce this compound precursors, potentially reducing the number of synthetic steps and avoiding the use of pre-functionalized starting materials. rsc.org
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient pathway to forge challenging chemical bonds. digitellinc.com The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct route to functionalized azetidines. nih.govresearchgate.net Research into photocatalytic systems that enable the direct cycloaddition of precursors to the 3-(1-Methoxyethyl)azetidine core could provide a more sustainable and scalable synthesis. mit.eduresearchgate.net For instance, a general anti-Baldwin radical 4-exo-dig cyclization of ynamides, activated by copper-based photoredox catalysis, presents a novel regioselective pathway to highly functionalized azetidines. nih.gov
Lewis Acid Catalysis: Lanthanide(III) triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.org This method is tolerant of various acid-sensitive functional groups, suggesting its potential application in a more refined synthesis of this compound. frontiersin.org
Table 1: Comparison of Synthetic Paradigms for Azetidine Synthesis
| Synthetic Strategy | General Principle | Potential Application to this compound | Advantages |
|---|---|---|---|
| Traditional Synthesis | Multi-step cyclization of 1,3-amino alcohols or haloamines. researchgate.net | Likely involves protection/deprotection steps and pre-functionalized linear precursors. | Established and well-understood pathways. |
| C-H Activation/Amination | Direct formation of the C-N bond by activating a typically inert C-H bond. organic-chemistry.orgacs.org | Could enable a more convergent synthesis from a simpler hydrocarbon backbone. | Increased atom economy, reduced synthetic steps. |
| Photoredox Catalysis | Use of visible light to trigger cyclization reactions under mild conditions. nih.gov | Aza Paternò-Büchi reaction of appropriate alkene and imine precursors. researchgate.net | High functional group tolerance, energy efficiency, access to unique reactivity. rsc.org |
| Lewis Acid Catalysis | Catalytic ring-closure of epoxy amines. nih.gov | Regioselective cyclization of a corresponding cis-3,4-epoxy amine precursor. | High yields and regioselectivity, tolerance of sensitive functional groups. frontiersin.org |
Exploration of Underutilized Reactivity Modes
The reactivity of the azetidine ring is largely governed by its strain, making it susceptible to reactions that are not readily observed in larger, less-strained heterocycles like pyrrolidines. rsc.orgmagtech.com.cn While nucleophilic ring-opening is a well-documented reaction pathway, future research will focus on harnessing more subtle and underutilized modes of reactivity for the 3-(1-Methoxyethyl)azetidine scaffold. nih.gov
Regioselective Ring-Opening: The substituents on an unsymmetrical azetidine ring dictate the regioselectivity of ring-opening reactions. nih.gov For this compound, the electronic and steric nature of the methoxyethyl group could be exploited to control the outcome of nucleophilic attack, leading to novel γ-amino alcohol derivatives after ring cleavage. The reaction often requires activation by a Lewis acid. nih.gov
Radical Reactions: The generation of radicals on the azetidine ring is an emerging area. Photoredox-catalyzed decarboxylative alkylation has been used to create tertiary benzylic radicals on 3-aryl azetidines, which can then react with activated alkenes. digitellinc.com A similar strategy could be envisioned for derivatives of 3-(1-Methoxyethyl)azetidine, where a carboxylic acid group is installed on the ring, to generate novel C-C bonds at the C3 position.
Reactivity of Azetines: The unsaturated counterparts of azetidines, 1- and 2-azetines, are highly reactive intermediates. chemrxiv.org Developing methods to convert 3-(1-Methoxyethyl)azetidine into a corresponding azetine would open up a wealth of synthetic possibilities, including cycloadditions and radical additions, to create complex polycyclic systems. chemrxiv.orgrsc.org For example, 2-azetines can undergo a radical thiol-ene reaction under white light irradiation to produce C3-thiolated azetidines. rsc.org
Table 2: Potential Reactivity Modes for 3-(1-Methoxyethyl)azetidine Derivatives
| Reactivity Mode | Description | Potential Outcome |
|---|---|---|
| Controlled Ring-Opening | Nucleophilic attack at one of the ring carbons, directed by the C3 substituent. nih.gov | Synthesis of specifically substituted γ-amino alcohols. |
| Radical C-H Functionalization | Generation of a radical on the azetidine backbone for subsequent bond formation. digitellinc.com | Introduction of new alkyl or aryl groups at positions otherwise difficult to functionalize. |
| [4+2] Cycloaddition (from Azetine) | Using a derived 2-azetine as a dienophile in Diels-Alder reactions. chemrxiv.org | Rapid construction of fused bicyclic nitrogen-containing scaffolds. |
| Ionic Hydrolysis (of Azetine) | Acid-triggered ring-opening of a derived 2-azetine to form β-aminocarbonyls. rsc.org | Formation of linear amino ketone structures. |
Integration with Flow Chemistry and Automation for Efficient Synthesis
Flow chemistry, characterized by the use of continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and the potential for automation. soci.orgresearchgate.net Applying this technology to the synthesis of this compound and its derivatives could revolutionize library production for drug discovery.
Future research in this area will likely focus on:
Telescoped Reactions: Flow reactors enable the "telescoping" of multiple synthetic steps into a single, continuous process, minimizing manual handling and purification. uniba.it A telescoped flow synthesis for this compound could involve the formation of the ring followed immediately by functionalization or salt formation.
Accessing Unstable Intermediates: Highly reactive or unstable intermediates, such as lithiated azetidines or azetines, can be safely generated and used in flow reactors due to the small reaction volumes and precise control over temperature and residence time. nih.gov This would allow for novel functionalization strategies at the C2 or C3 positions of the azetidine ring.
Automated Library Synthesis: Integrating flow reactors with automated optimization and analysis platforms allows for the rapid exploration of reaction conditions and the synthesis of large compound libraries. researchgate.net Starting from 3-(1-Methoxyethyl)azetidine, a flow-based system could be used to systematically vary substituents on the nitrogen atom, generating a diverse library of analogs for biological screening. Photochemical modifications of azetidine derivatives have been successfully performed in both batch and flow, highlighting the potential for multigram-scale synthesis. thescience.dev
Table 3: Hypothetical Flow Chemistry Parameters for Azetidine Derivatization
| Parameter | Variable | Significance |
|---|---|---|
| Temperature | -20°C to 150°C researchgate.net | Enables reactions with sensitive intermediates or high activation energies. |
| Residence Time | Seconds to minutes | Precise control over reaction time, crucial for selectivity and minimizing side products. |
| Reagent Stoichiometry | 1 to 3 equivalents researchgate.net | Automated pumps allow for exact stoichiometric control and rapid optimization. |
| Solvent | CPME, THF, etc. nih.gov | Choice of solvent can be optimized for solubility, reactivity, and sustainability. |
Advanced Computational Methodologies for Predictive Synthesis and Reactivity
The trial-and-error approach to developing chemical reactions is increasingly being replaced by predictive models based on computational chemistry. mit.edu For complex systems like strained heterocycles, these tools are invaluable for understanding reactivity and guiding synthetic design.
Future applications for this compound include:
Predicting Reaction Outcomes: Computational models, such as those based on Density Functional Theory (DFT), can predict the frontier orbital energies of reactants. broadinstitute.org This information can determine whether a proposed reaction, like a photocatalyzed cycloaddition to form the azetidine ring, is likely to be successful. mit.edu Researchers have successfully used such models to predict which alkene-oxime pairs will react to form azetidines, expanding the known substrate scope. mit.edubroadinstitute.org
Understanding Regioselectivity: In functionalization or ring-opening reactions, computational studies can model the transition states of different possible pathways, predicting the most likely product. nih.gov This would be particularly useful for predicting how the 3-(1-methoxyethyl) substituent directs incoming reagents.
Catalyst Design: Computational methods can be used to design catalysts with enhanced activity and selectivity for specific transformations, such as the C-H activation or cyclization reactions needed to form the azetidine ring more efficiently.
Table 4: Computationally-Guided Approaches in Azetidine Chemistry
| Computational Method | Application | Predicted Parameter |
|---|---|---|
| Density Functional Theory (DFT) | Predicting feasibility of photocatalyzed reactions. mit.edunih.gov | Frontier orbital energies, reaction barriers. |
| Transition State Modeling | Determining regioselectivity in ring-opening reactions. nih.gov | Energy of competing reaction pathways. |
| Molecular Dynamics | Understanding conformational preferences of substituted azetidines. | Preferred 3D structure and ring puckering. |
Expanding the Chemical Space of Azetidine-Containing Architectures
Azetidines are considered valuable "bioisosteres" and privileged scaffolds in medicinal chemistry due to their ability to impart desirable properties like improved metabolic stability, solubility, and three-dimensionality to drug candidates. enamine.netnih.gov The compound this compound serves as a versatile building block for exploring new chemical space.
Key strategies for diversification include:
Scaffold Decoration: The secondary amine in 3-(1-Methoxyethyl)azetidine provides a handle for a wide range of functionalization reactions (e.g., acylation, alkylation, arylation), allowing for the introduction of diverse substituents to probe structure-activity relationships. acs.org
Development of Fused, Bridged, and Spirocyclic Systems: Using the azetidine core as a template, intramolecular reactions can be designed to construct more complex, rigid architectures. The synthesis and profiling of diverse libraries based on fused, bridged, and spirocyclic azetidine scaffolds have been reported as a strategy for developing CNS-focused lead-like molecules. nih.govnih.gov
Bioisosteric Replacement: The azetidine ring itself can act as a replacement for other groups (e.g., phenyl rings, larger heterocycles) in known bioactive molecules. The specific substitution pattern of this compound offers a unique three-dimensional vector for substituents that could lead to novel interactions with biological targets. enamine.net The discovery of novel azetidine scaffolds for inhibitors of targets like CSF-1R demonstrates the power of this approach. sciencedaily.com
Table 5: Strategies for Expanding Chemical Space from 3-(1-Methoxyethyl)azetidine
| Diversification Strategy | Example Transformation | Resulting Architecture |
|---|---|---|
| N-Functionalization | Acylation with a carboxylic acid. | Azetidine amide derivative. |
| Intramolecular Cyclization | Functionalizing the nitrogen with a group that can react with the C3-substituent. | Fused or bridged bicyclic system. |
| Spirocyclization | Reaction at C2 or C4 to form a spiro-fused ring. | Spirocyclic azetidine. |
| Modification of Side Chain | Demethylation of the methoxy (B1213986) group followed by re-alkylation. | Analog with varied C3-alkoxy group. |
Q & A
Q. What are the common synthetic routes and purification methods for 3-(1-Methoxyethyl)azetidine hydrochloride?
The synthesis typically involves nucleophilic substitution reactions. For analogous azetidine derivatives, 4-methoxyphenol reacts with azetidine under basic conditions (e.g., NaOH) to form the core structure, followed by hydrochloric acid treatment to stabilize the hydrochloride salt . Purification often employs recrystallization or column chromatography to isolate high-purity product . Researchers should optimize solvent polarity (e.g., ethanol/water mixtures) for recrystallization and use TLC to monitor reaction progress.
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and ring integrity.
- FT-IR : Identification of functional groups (e.g., C-O-C in methoxyethyl).
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
- Elemental Analysis : Validate C, H, N, and Cl content .
Q. How does the methoxyethyl substituent influence the compound’s reactivity under standard laboratory conditions?
The methoxyethyl group enhances solubility in polar solvents and may participate in hydrogen bonding. Reactivity parallels other azetidine hydrochlorides:
- Oxidation : Methoxy groups are stable, but alkyl chains may oxidize with KMnO under acidic conditions.
- Reduction : LiAlH could reduce the azetidine ring, forming saturated amines.
- Substitution : Nucleophiles (e.g., amines) target the azetidine’s electrophilic carbons .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the synthesis yield of this compound?
Use a Design of Experiments (DOE) approach to test variables:
- Temperature : Lower temperatures (0–5°C) may reduce side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalyst : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency .
Monitor yield via HPLC and compare with kinetic models to identify rate-limiting steps.
Q. What factors affect the stability of this compound during storage and experimentation?
- pH : Hydrochloride salts are stable in acidic conditions but hydrolyze in basic media.
- Moisture : Store desiccated at -20°C to prevent deliquescence.
- Light : Protect from UV exposure to avoid photodegradation of the methoxyethyl group .
Q. How can researchers resolve contradictions in reported biological activity data for azetidine derivatives?
Discrepancies often arise from:
- Substituent Position : Meta vs. para substituents (e.g., methoxyethyl vs. methoxyphenoxy) alter steric and electronic profiles, impacting target binding .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility.
- Comparative Studies : Use structural analogs (e.g., 3-(4-Fluorophenoxy)azetidine hydrochloride) as controls to isolate substituent effects .
Q. What methodological approaches elucidate the interaction mechanisms between this compound and biological targets?
- Molecular Docking : Predict binding modes with enzymes/receptors (e.g., docking into acetylcholinesterase active sites).
- Kinetic Assays : Measure inhibition constants () via fluorometric or radiometric methods.
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified methoxyethyl chains to identify critical pharmacophores .
Q. How can regioselectivity be controlled during functionalization of the azetidine ring?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic attacks.
- Isotopic Labeling : Use C-labeled reactants and track regioselectivity via NMR .
- Computational Modeling : DFT calculations predict reactive sites based on electron density maps .
Key Insights from Analogous Compounds
Note : Replace placeholder data (e.g., "TBD") with experimental results specific to this compound in future studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
